methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
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Overview
Description
Methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a heterocyclic compound that features a fused pyrrole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the use of palladium-catalyzed reactions, such as the Larock indole synthesis, to construct the indole unit, followed by further functionalization to form the pyrrolo[3,2-c]pyridine core . Another approach involves the iodination of 4-amino-2-bromopyridine, followed by dimesylation and base-mediated removal of mesyl groups to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrrolo[2,3-c]pyridine: This compound has a similar fused ring system but differs in the position of the nitrogen atom in the pyridine ring.
Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate: This compound is structurally similar but has a carboxylate group at a different position.
Uniqueness
Methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 1-methylpyrrolo[3,2-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-12-8-3-4-11-6-7(8)5-9(12)10(13)14-2/h3-6H,1-2H3 |
InChI Key |
WOJOSAFWFCMUHK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C1C(=O)OC)C=NC=C2 |
Origin of Product |
United States |
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